1,3-Bis(vinylsulfonylacetamido)propane
CAS No.: 93629-90-4
Cat. No.: VC16964807
Molecular Formula: C11H18N2O6S2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93629-90-4 |
|---|---|
| Molecular Formula | C11H18N2O6S2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-ethenylsulfonyl-N-[3-[(2-ethenylsulfonylacetyl)amino]propyl]acetamide |
| Standard InChI | InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15) |
| Standard InChI Key | BQRSKHITKXPIQX-UHFFFAOYSA-N |
| Canonical SMILES | C=CS(=O)(=O)CC(=O)NCCCNC(=O)CS(=O)(=O)C=C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1,3-Bis(vinylsulfonylacetamido)propane is a bifunctional compound featuring two vinylsulfonylacetamido moieties symmetrically positioned on a propane chain. Its IUPAC name, 2-ethenylsulfonyl-N-[3-[(2-ethenylsulfonylacetyl)amino]propyl]acetamide, reflects this arrangement. The presence of sulfonyl groups enhances electrophilicity, while the vinyl groups enable addition reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 93629-90-4 |
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| InChI Key | BQRSKHITKXPIQX-UHFFFAOYSA-N |
| Hazard Classification | Germ Cell Mutagenicity Cat. 2 |
The compound’s Standard InChI string (InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15)) confirms its structural uniqueness.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Reaction of 1,3-diaminopropane with vinylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the bis-sulfonamide intermediate.
-
Acetylation using acetic anhydride to introduce the acetamido groups.
Purification typically involves recrystallization from ethanol or column chromatography, yielding >85% purity.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize temperature (40–60°C) and stoichiometry. Key challenges include minimizing byproducts such as 1,3-bis(vinylsulfonyl)propane and ensuring residual solvent levels comply with ICH guidelines.
Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient sulfonyl groups undergo substitution with nucleophiles (e.g., amines, thiols):
This reactivity is exploited to functionalize polymers or proteins.
Vinyl Group Addition
The terminal double bonds participate in radical or ionic additions. For example, copolymerization with styrene enhances thermal stability in resins.
Applications in Materials and Biomedicine
Polymer Chemistry
As a cross-linker, it improves mechanical properties in:
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Hydrogels for drug delivery (swelling ratio: 15–20×).
-
Epoxy resins (glass transition temperature increased by 20°C).
Protein Modification
The compound’s sulfonyl groups form stable bonds with lysine residues, enabling:
-
Antibody-drug conjugate (ADC) synthesis.
-
Immobilization of enzymes on biosensors.
| Hazard | Protective Measures |
|---|---|
| Skin Contact | Nitrile gloves, lab coat |
| Inhalation | Fume hood, N95 respirator |
| Waste Disposal | Incineration at >800°C |
Future Research Directions
-
Structure-Activity Relationships: Modifying the propane chain length to reduce toxicity.
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Biodegradable Cross-Linkers: Developing hydrogels with tunable degradation rates.
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